molecular formula C15H16N2O3S2 B3004905 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide CAS No. 1448076-73-0

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide

Cat. No.: B3004905
CAS No.: 1448076-73-0
M. Wt: 336.42
InChI Key: KMNXQAFFQISGPL-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide is a compound that combines the structural features of indole and thiophene sulfonamide. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Thiophene sulfonamides, on the other hand, are recognized for their antimicrobial and anti-inflammatory activities . The combination of these two moieties in a single molecule can potentially result in a compound with a broad spectrum of biological activities.

Preparation Methods

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide can be achieved through several synthetic routes. . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction can yield indoline derivatives .

Mechanism of Action

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-17-10-12(11-5-2-3-6-13(11)17)14(18)9-16-22(19,20)15-7-4-8-21-15/h2-8,10,14,16,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNXQAFFQISGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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